molecular formula C13H15N3O3 B3819055 5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine

5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine

Cat. No. B3819055
M. Wt: 261.28 g/mol
InChI Key: MVCSIHSAEKWJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine, also known as TPA, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the phenethylamine class of compounds and has been found to have a range of biochemical and physiological effects. In

Scientific Research Applications

5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine has been studied for its potential applications in a range of scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a range of effects on the central nervous system, including the ability to modulate dopamine and serotonin receptors. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

Mechanism of Action

The mechanism of action of 5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. It has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the activity of the dopaminergic system, which is involved in the regulation of mood, motivation, and reward. This compound has also been found to increase the activity of the serotonergic system, which is involved in the regulation of mood, anxiety, and sleep.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This allows for more precise modulation of these systems and may lead to more accurate results. However, one limitation of using this compound is its relatively short half-life, which may make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on 5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine. One area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a research tool for studying the dopaminergic and serotonergic systems. Finally, future studies may investigate the potential use of this compound in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While further research is needed, this compound has the potential to be a valuable tool in the study and treatment of psychiatric disorders.

properties

IUPAC Name

5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-17-10-4-8(5-11(18-2)13(10)19-3)9-6-16-12(14)7-15-9/h4-7H,1-3H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCSIHSAEKWJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CN=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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